5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core. Key structural features include:
- 3-(4-chlorophenyl): The electron-withdrawing chlorine atom may strengthen π-π stacking or hydrophobic interactions in biological targets .
- N-(4-ethoxyphenyl): The ethoxy group introduces moderate polarity and metabolic stability compared to smaller alkoxy substituents .
- 2-methyl: A simple alkyl substituent that may stabilize the pyrazole ring conformation .
Properties
Molecular Formula |
C25H27ClN4O |
|---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H27ClN4O/c1-6-31-20-13-11-19(12-14-20)27-22-15-21(25(3,4)5)28-24-23(16(2)29-30(22)24)17-7-9-18(26)10-8-17/h7-15,27H,6H2,1-5H3 |
InChI Key |
OSHKOTWYEHEBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These interactions can inhibit the activity of these kinases, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Substituent Variations at the N-7 Position
*Calculated based on molecular formula; †Estimated using ChemDraw.
Key Observations :
Impact of Halogen Substituents at Position 3
Key Observations :
Biological Activity
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of tert-butyl and chloro substituents enhances its lipophilicity, potentially affecting its interaction with biological targets.
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit inhibitory effects on key enzymes involved in cancer progression. Specifically, studies have shown that similar compounds can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
Key Findings:
- Inhibition of Cancer Cell Growth : In vitro studies have demonstrated that 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine effectively inhibits the proliferation of cancer cell lines such as MCF-7. The compound induces apoptosis through mechanisms including cell cycle arrest at the G1/S phase and DNA fragmentation, suggesting its potential as an anticancer agent .
- Selectivity and Potency : The compound exhibits varying degrees of selectivity towards different targets. For instance, related analogs have shown IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR, indicating promising potency in inhibiting these pathways .
- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between the compound and target proteins, providing insights into its mechanism of action. These studies suggest that the compound's structural features allow for effective binding to active sites on target enzymes .
Biological Activity Summary
| Activity | Details |
|---|---|
| Anticancer Activity | Induces apoptosis in MCF-7 cells; inhibits cell proliferation |
| Target Inhibition | Dual inhibition of EGFR and VEGFR; IC50 values between 0.3 to 24 µM |
| Mechanism | Induces cell cycle arrest; promotes DNA fragmentation |
| Molecular Interactions | Binding affinity with key cancer-related proteins |
Case Studies
Several studies have explored the biological activity of pyrazolo-pyrimidine derivatives similar to 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine:
- Study on MCF-7 Cells : Research indicated that treatment with related compounds led to a significant decrease in cell viability and increased apoptosis markers compared to control groups .
- In Vivo Studies : Animal models treated with pyrazolo-pyrimidine derivatives showed reduced tumor size and improved survival rates, supporting their potential for clinical applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
